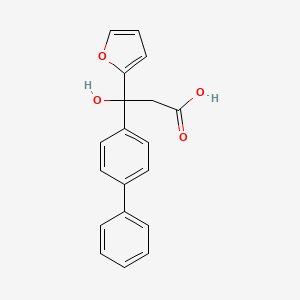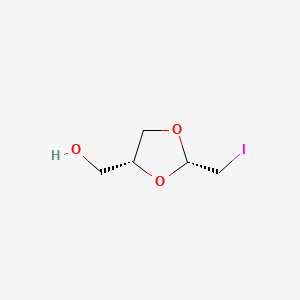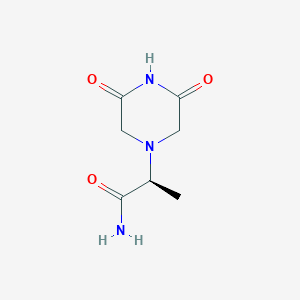
3-Nonen-1-yne, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nonen-1-yne, (E)- is an organic compound with the molecular formula C₉H₁₄. It is an alkyne, characterized by the presence of a carbon-carbon triple bond. The (E)-configuration indicates that the substituents on either side of the double bond are on opposite sides, giving the molecule a specific geometric structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonen-1-yne, (E)- can be achieved through various methods. One common approach involves the use of alkyne metathesis, where a terminal alkyne reacts with a suitable catalyst to form the desired product. Another method involves the coupling of an alkyne with an alkyl halide in the presence of a strong base, such as sodium amide, under anhydrous conditions .
Industrial Production Methods
Industrial production of 3-Nonen-1-yne, (E)- typically involves large-scale chemical reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalysts can enhance the production process, making it more cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
3-Nonen-1-yne, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Substitution: Reagents such as halogens (e.g., bromine) and strong bases (e.g., sodium amide) are used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Nonen-1-yne, (E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 3-Nonen-1-yne, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The triple bond in the molecule allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Nonen-3-yne: Another alkyne with a similar structure but different positional isomerism.
1-Octyne: A shorter alkyne with a similar functional group.
Uniqueness
3-Nonen-1-yne, (E)- is unique due to its specific (E)-configuration, which imparts distinct geometric and chemical properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
70600-49-6 |
|---|---|
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
(E)-non-3-en-1-yne |
InChI |
InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h1,5,7H,4,6,8-9H2,2H3/b7-5+ |
InChI-Schlüssel |
MDHBUOMRTGHQPI-FNORWQNLSA-N |
Isomerische SMILES |
CCCCC/C=C/C#C |
Kanonische SMILES |
CCCCCC=CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)

![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)





![1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13793843.png)

